An In-Depth Technical Guide to the Chemical Properties of 5-methoxy-1H-inden-2(3H)-one
An In-Depth Technical Guide to the Chemical Properties of 5-methoxy-1H-inden-2(3H)-one
Abstract: This technical guide provides a comprehensive overview of 5-methoxy-1H-inden-2(3H)-one, a key heterocyclic ketone and a vital intermediate in synthetic organic chemistry. While its isomer, 5-methoxy-1-indanone, is more widely studied, the 2-oxo variant serves as the direct precursor to a range of pharmacologically significant molecules, most notably 5-methoxy-2-aminoindane (MEAI). This document details the compound's physicochemical properties, predicted spectroscopic signature, plausible synthetic routes, and core chemical reactivity. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their work.
Introduction: The Indanone Scaffold in Modern Chemistry
The indanone framework, a fused bicyclic system consisting of a benzene ring and a cyclopentanone ring, is a privileged structure in medicinal chemistry. Its rigid conformation and synthetic versatility make it a cornerstone for the development of compounds targeting the central nervous system (CNS). While many synthetic efforts focus on 1-indanone derivatives, the 2-indanone scaffold offers unique structural and electronic properties.
5-methoxy-1H-inden-2(3H)-one (also known as 5-methoxy-2-indanone) is a derivative of significant interest. Its primary value lies in its role as a key synthetic intermediate. The strategic placement of the methoxy group at the 5-position influences the electronic properties of the aromatic ring, while the ketone at the 2-position provides a reactive handle for a multitude of chemical transformations. Most notably, this compound is the immediate precursor to 5-methoxy-2-aminoindane (MEAI), a psychoactive compound investigated for its potential as an alcohol substitute and binge-mitigating agent.[1][2] Understanding the chemical properties of 5-methoxy-1H-inden-2(3H)-one is therefore crucial for the synthesis and development of novel therapeutics.
Physicochemical and Spectroscopic Profile
The precise experimental data for 5-methoxy-1H-inden-2(3H)-one is not as widely published as for its 1-oxo isomer. However, its properties can be reliably predicted based on its structure and data from analogous compounds.
Core Physicochemical Properties
The fundamental properties of the molecule are summarized below. These values are critical for planning reactions, purification, and storage.
| Property | Value / Description | Source / Rationale |
| IUPAC Name | 5-methoxy-1H-inden-2(3H)-one | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₁₀O₂ | |
| Molecular Weight | 162.19 g/mol | [3] |
| Appearance | Predicted to be an off-white to pale yellow solid | Analogy with related indanones |
| CAS Number | 136243-57-7 | |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone); Insoluble in water | Standard for organic ketones |
Predicted Spectroscopic Data
The spectroscopic signature is essential for reaction monitoring and final product confirmation. The following table outlines the expected spectral characteristics.
| Technique | Expected Features |
| ¹H NMR | ~7.15 ppm (d, 1H): Aromatic proton ortho to the fused ring. ~6.80 ppm (dd, 1H): Aromatic proton meta to the methoxy group. ~6.75 ppm (d, 1H): Aromatic proton ortho to the methoxy group. ~3.80 ppm (s, 3H): Methoxy (-OCH₃) protons.[4] ~3.55 ppm (s, 4H): Two equivalent methylene (-CH₂-) protons alpha to the ketone. |
| ¹³C NMR | ~215 ppm: Ketone carbonyl (C=O). ~159 ppm: Aromatic carbon attached to the methoxy group. ~135-138 ppm: Quaternary aromatic carbons of the fused ring. ~126 ppm: Aromatic C-H. ~114 ppm: Aromatic C-H. ~112 ppm: Aromatic C-H. ~55.5 ppm: Methoxy (-OCH₃) carbon.[4] ~45 ppm: Methylene (-CH₂) carbons. |
| IR (Infrared) | ~3050-3000 cm⁻¹: Aromatic C-H stretch. ~2950-2850 cm⁻¹: Aliphatic C-H stretch. ~1745 cm⁻¹: Strong ketone (C=O) stretch (characteristic of a five-membered ring ketone). ~1610, 1490 cm⁻¹: Aromatic C=C stretch. ~1250 cm⁻¹: Aryl-alkyl ether C-O stretch. |
| Mass Spec (MS) | m/z 162.07 (M⁺): Molecular ion peak. m/z 134: Loss of CO. m/z 119: Loss of CO and CH₃. |
Synthesis and Purification
The synthesis of 2-indanones is less common than that of 1-indanones, which are readily accessible via Friedel-Crafts acylation followed by cyclization.[5] A robust method for preparing 2-indanones involves the oxidation of the corresponding indene. The following protocol outlines a plausible and efficient synthesis of 5-methoxy-1H-inden-2(3H)-one from commercially available 5-methoxy-1H-indene.
Synthetic Workflow: Wacker-Type Oxidation
The Wacker oxidation provides a direct method to convert an alkene into a methyl ketone, making it ideal for transforming 5-methoxy-1H-indene into the target 2-indanone. The catalyst system typically involves a palladium(II) salt and a copper(II) salt as a co-catalyst to reoxidize the palladium.
Caption: A generalized workflow for the synthesis of 5-methoxy-1H-inden-2(3H)-one.
Detailed Experimental Protocol
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Materials: 5-methoxy-1H-indene, Palladium(II) chloride (PdCl₂), Copper(II) chloride (CuCl₂), Dimethylformamide (DMF), Deionized Water, Ethyl Acetate, Brine, Anhydrous Magnesium Sulfate, Silica Gel.
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Step 1: Catalyst Solution Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve PdCl₂ (0.1 eq) and CuCl₂ (1.0 eq) in a solvent mixture of DMF and water (7:1 v/v). Stir until a homogenous dark brown solution is formed.
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Step 2: Reaction Initiation: To the catalyst solution, add 5-methoxy-1H-indene (1.0 eq).
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Step 3: Reaction Conditions: Secure an oxygen-filled balloon to the flask via a needle through a septum. Allow the reaction to stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
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Causality Note: The copper(II) co-catalyst is essential. It reoxidizes the Pd(0) generated after the ketone formation back to the active Pd(II) state, allowing the palladium to be used in catalytic amounts. Oxygen, in turn, reoxidizes the resulting Cu(I) back to Cu(II), completing the catalytic cycle.
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Step 4: Workup: Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. Extract the aqueous phase three times with ethyl acetate (3 x 50 mL).
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Step 5: Isolation: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a dark oil or solid.
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Step 6: Purification: Purify the crude material using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 9:1 to 7:3). Combine the fractions containing the desired product and evaporate the solvent to yield 5-methoxy-1H-inden-2(3H)-one as a pure solid.
Chemical Reactivity and Mechanistic Pathways
The reactivity of 5-methoxy-1H-inden-2(3H)-one is dominated by the ketone functional group and the adjacent α-methylene protons.
Reactivity at the Carbonyl Group: Reductive Amination
The most significant reaction of this compound is its conversion to 2-aminoindane derivatives. Reductive amination, using an amine source (like ammonium acetate or hydroxylamine followed by reduction) and a reducing agent (like sodium cyanoborohydride or catalytic hydrogenation), is a highly effective method. This pathway is the standard route to synthesizing MEAI.[6]
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. 5-Methoxy-2,3-dihydro-1H-inden-1-one | 5111-70-6 - BuyersGuideChem [buyersguidechem.com]
- 4. acdlabs.com [acdlabs.com]
- 5. asianpubs.org [asianpubs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
